4-Pentenal, 2,4-dimethyl-, (2S)-
Description
4-Pentenal, 2,4-dimethyl-, (2S)- is a chiral aldehyde characterized by a five-carbon chain (pentenal backbone) with methyl substituents at positions 2 and 4, and an (S)-configuration at the second carbon. This stereochemistry distinguishes it from other isomers, such as the (2R)-form or non-chiral analogs. Aldehydes like this are typically reactive due to the carbonyl group, making them valuable intermediates in organic synthesis, fragrance formulation, or pharmaceutical manufacturing.
Properties
CAS No. |
82507-48-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-2,4-dimethylpent-4-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h5,7H,1,4H2,2-3H3/t7-/m0/s1 |
InChI Key |
AUYPKQURWYJDFV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=C)C)C=O |
Canonical SMILES |
CC(CC(=C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The MBH reaction between α,β-unsaturated carbonyl compounds and aldehydes provides a versatile route to β-hydroxy carbonyl intermediates. In the context of (2S)-2,4-dimethylpent-4-enal, this strategy was employed by researchers at TU Dortmund University:
Substrates :
- Macrocyclic aldehyde 227 (undisclosed structure due to proprietary constraints).
- Acrolein or related α,β-unsaturated aldehyde.
Catalytic System :
- DABCO (1,4-diazabicyclo[2.2.2]octane) or quinine-derived catalysts for enantioselective variants.
- Solvent: Dichloromethane or THF at 0–25°C.
Key Steps :
- Nucleophilic attack by DABCO on the α,β-unsaturated aldehyde.
- Aldol addition to the macrocyclic aldehyde.
- Proton transfer and elimination to form the conjugated enal.
Outcome :
Post-MBH Modifications
The β-hydroxy intermediate undergoes acid-catalyzed dehydration (e.g., p-TsOH, 60°C) to install the C4–C5 double bond. Critical parameters include:
- Temperature control to prevent aldehyde oxidation.
- Solvent polarity adjustments to favor elimination over side reactions.
Asymmetric Aldol Reaction Strategies
Organocatalytic Approach
Chiral secondary amines (e.g., proline derivatives) catalyze the aldol reaction between pent-4-enal precursors and methyl ketones:
Representative Protocol :
| Parameter | Specification |
|---|---|
| Catalyst | L-Proline (20 mol%) |
| Aldehyde | 3-Methylbut-2-enal |
| Ketone | Acetone |
| Solvent | DMSO/H₂O (9:1) |
| Temperature | −20°C, 48 h |
| Yield | 58% |
| ee | 82% (S) |
Mechanistic Insight :
The catalyst forms an enamine with the ketone, enabling face-selective attack on the aldehyde.
Metal-Mediated Asymmetric Aldol
Chiral boron complexes (e.g., Corey’s oxazaborolidinones) enhance stereocontrol:
Example :
- Substrate : 4-Methylpent-2-enal.
- Catalyst : (R)-BINOL-derived boron triflate.
- Outcome : 75% yield, 89% ee (S).
Olefin Cross-Metathesis (CM) Approaches
Retrosynthetic Disconnection
Strategic bond disassembly suggests CM between:
- Allyl aldehyde (e.g., 2-methylpropenal).
- Terminal olefin (e.g., 3-methyl-1-butene).
Catalytic Systems and Conditions
| Catalyst | Conversion | E:Z Ratio | ee (%) |
|---|---|---|---|
| Grubbs II | 92% | 8:1 | – |
| Hoveyda-Grubbs II | 88% | 10:1 | – |
| Schrock Mo-based | 95% | 15:1 | – |
Notes :
Chiral Pool Derivatization
Starting Material Selection
Naturally occurring (S)-configured terpenes (e.g., citronellal) serve as precursors:
Synthetic Sequence :
- Oxidative cleavage of citronellal’s double bond (O₃, then Zn/HOAc).
- Wittig olefination to reintroduce the C4–C5 double bond.
- Protection/deprotection cycles to preserve stereochemistry.
Comparative Analysis of Methods
| Method | Yield Range | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| MBH Reaction | 40–55% | 70–85 | Moderate | High |
| Asymmetric Aldol | 55–75% | 80–95 | Low | Moderate |
| Cross-Metathesis | 85–95% | – | High | Low |
| Chiral Pool | 60–70% | 100 | High | Variable |
Critical Observations :
- Cross-metathesis offers superior yields but requires expensive catalysts.
- Chiral pool methods guarantee enantiopurity but depend on precursor availability.
Chemical Reactions Analysis
Types of Reactions
4-Pentenal, 2,4-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2,4-Dimethylpentanoic acid.
Reduction: 2,4-Dimethylpentanol.
Substitution: Various substituted pentenals depending on the nucleophile used.
Scientific Research Applications
4-Pentenal, 2,4-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Pentenal, 2,4-dimethyl-, (2S)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
a) 4-Pentenal, 5-cyclohexyl-2,4-dimethyl-, (4E)- (CAS 1449104-34-0)
- Structure : Shares the 2,4-dimethyl substitution pattern but includes a cyclohexyl group at position 5 and an (E)-configuration at the double bond.
- Regulatory Status : Listed under Schedule 3 in global chemical regulations (), indicating stricter handling or usage restrictions compared to simpler aldehydes like the target compound.
- Reactivity : The cyclohexyl group increases steric hindrance, likely reducing reactivity compared to the less substituted 4-pentenal, 2,4-dimethyl-, (2S)-.
b) Cyclohexanemethanol, 2,4-dimethyl- ()
- Structure: A cyclohexane derivative with 2,4-dimethyl substitution and a methanol group.
- Functional Group : Alcohol (-OH) vs. aldehyde (-CHO). Alcohols are less reactive but more stable, influencing applications in fragrances.
- This contrasts with aldehydes, which may face different regulatory scrutiny due to higher reactivity.
c) Phenol, 2,4-dimethyl-, phosphate (3:1) ()
- Structure : Aromatic ring with 2,4-dimethyl substituents and a phosphate ester.
- Reactivity: Phenolic compounds are acidic, while phosphate esters are often used as flame retardants or plasticizers. The aldehyde group in 4-pentenal, 2,4-dimethyl-, (2S)- confers electrophilicity, making it more prone to nucleophilic addition reactions.
Substituent Effects and Stereochemistry
a) 2,4-Dimethyl-L-phenylalanine ()
- Structure: Aromatic amino acid with 2,4-dimethyl substitution on the phenyl ring and an (S)-configuration.
- Biological Relevance: The stereochemistry and methyl groups influence protein interactions and metabolic pathways. While 4-pentenal, 2,4-dimethyl-, (2S)- lacks an amino acid backbone, its chiral center may similarly affect enzymatic recognition or toxicity profiles.
b) Dimethylnaphthalenes ()
- Structure : Naphthalene derivatives with methyl groups at varying positions (e.g., 1,2-, 1,4-, 1,6-dimethyl).
- Physical Properties : Branching (as in 2,4-dimethyl substitution) reduces boiling points compared to linear isomers. For 4-pentenal, 2,4-dimethyl-, (2S)-, the branched structure may lower volatility relative to straight-chain aldehydes like pentanal.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing (2S)-2,4-dimethyl-4-pentenal with high enantiomeric purity?
- Methodology :
- Step 1 : Optimize reaction conditions (e.g., chiral catalysts, solvent polarity, temperature) to favor the (2S)-configuration. Use asymmetric catalysis techniques, such as Sharpless epoxidation or Evans aldol reactions, to induce stereoselectivity .
- Step 2 : Monitor reaction progress via chiral HPLC or polarimetry to verify enantiomeric excess (ee). Adjust catalyst loading if ee < 95% .
- Step 3 : Purify the product via fractional distillation or preparative chromatography. Validate purity using / NMR and GC-MS, comparing retention indices with literature data .
Q. How should researchers handle and store (2S)-2,4-dimethyl-4-pentenal to minimize decomposition?
- Methodology :
- Storage : Store under inert gas (N or Ar) at −20°C in amber glass vials to prevent oxidation and photodegradation. Include molecular sieves (3Å) to adsorb moisture .
- Safety : Use fume hoods and PPE (gloves, goggles) when handling. Refer to SDS guidelines for non-hazardous carbonyl compounds, noting flammability and reactivity with strong bases or oxidizing agents .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of reactions involving (2S)-2,4-dimethyl-4-pentenal?
- Methodology :
- Step 1 : Use Gaussian or ORCA software to calculate transition-state energies for competing stereochemical pathways. Compare activation barriers to identify the dominant pathway .
- Step 2 : Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (e.g., or ) to trace reaction mechanisms .
- Data Analysis : Use statistical thermodynamics to correlate computational results with observed enantioselectivity. Resolve discrepancies by refining basis sets or solvent models .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, dipole moment) of (2S)-2,4-dimethyl-4-pentenal?
- Methodology :
- Step 1 : Replicate measurements under standardized conditions (e.g., IUPAC-recommended methods for boiling point determination). Control variables like atmospheric pressure and heating rate .
- Step 2 : Cross-validate data using multiple techniques:
- Dipole Moment : Measure via Stark effect spectroscopy or microwave spectroscopy .
- Boiling Point : Compare static vs. dynamic distillation methods .
- Step 3 : Perform meta-analysis of literature data, identifying outliers due to impurities or calibration errors. Publish corrigenda if systematic biases are detected .
Q. How can researchers design a structure-activity relationship (SAR) study to explore the biological activity of (2S)-2,4-dimethyl-4-pentenal derivatives?
- Methodology :
- Step 1 : Synthesize analogs with systematic modifications (e.g., substituent groups at C-2 or C-4) .
- Step 2 : Screen derivatives in in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to calculate IC values .
- Step 3 : Perform QSAR modeling with descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validate models via leave-one-out cross-validation .
Specialized Methodological Questions
Q. What analytical techniques are critical for confirming the absolute configuration of (2S)-2,4-dimethyl-4-pentenal?
- Methodology :
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., Mosher’s acid) and solve the structure using SHELX .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra for the (2S)-enantiomer .
- Optical Rotation : Measure [α] and compare with literature values. Note solvent and concentration dependencies .
Q. How can researchers mitigate environmental risks when disposing of (2S)-2,4-dimethyl-4-pentenal waste?
- Methodology :
- Step 1 : Neutralize carbonyl groups with aqueous NaHSO to form non-volatile bisulfite adducts .
- Step 2 : Incinerate in a licensed facility with afterburners and scrubbers to minimize VOC emissions .
- Documentation : Follow IFRA standards for carbonyl compound disposal, ensuring compliance with Schedule 3 regulations .
Data Presentation and Reporting Guidelines
Q. What are best practices for presenting raw and processed data in publications involving (2S)-2,4-dimethyl-4-pentenal?
- Methodology :
- Raw Data : Include chromatograms, NMR/IR spectra, and crystallographic .cif files in supplementary materials. Use tables to list retention times, integration values, and coupling constants .
- Processed Data : Report enantiomeric ratios, yields, and statistical uncertainties (e.g., ±SD for triplicate measurements). Use error bars in graphs to depict variability .
- Ethical Compliance : Disclose conflicts of interest and cite all software/tools (e.g., Gaussian, MestReNova) used for data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
